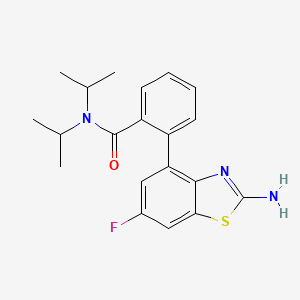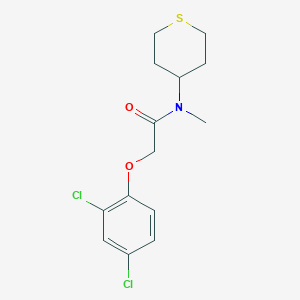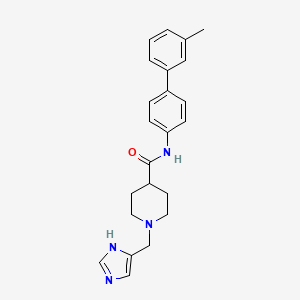![molecular formula C18H16ClFN2 B5660241 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)
7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds structurally related to 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, often involves multi-step chemical reactions. One study reinvestigated the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline, leading to a novel access to 4-alkyl-substituted 3-(arylamino)quinolin-2(1H)-ones. This process was characterized by extensive NMR spectroscopy, offering an unexpected pathway to these compounds (Fretz, Gaugler, & Schneider, 2000). Another study presented a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for biologically active anticancer drugs, showcasing the potential versatility in synthesizing quinoline derivatives (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, is often elucidated using advanced spectroscopic techniques. The determination of crystal structure through X-ray diffraction is crucial for understanding the molecular conformation, which influences the compound's chemical behavior and interactions. For instance, the crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate, was determined, highlighting the importance of structural analysis in the development of quinoline derivatives (Wang, Zhang, Zeng, Shi, Tu, Wei, & Zong, 2006).
Chemical Reactions and Properties
Quinoline derivatives, including 7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine, participate in a variety of chemical reactions that can modify their chemical properties. These reactions include nucleophilic substitutions, cycloadditions, and other transformations that enable the synthesis of a wide range of structurally diverse compounds. For example, the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrated the reactivity and versatility of quinoline derivatives in chemical synthesis (Aleksanyan & Hambardzumyan, 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure and can be studied through various analytical techniques. The analysis of structural and optical properties of quinoline derivatives thin films, for example, provides insights into their polycrystalline nature and nanocrystalline behavior upon thermal deposition. Such studies are essential for understanding the material properties of quinoline derivatives, including their stability and reactivity (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are central to their applications and functionality. These properties can be modified through chemical synthesis, leading to compounds with desirable characteristics. The study of synthesis, spectral analysis, and quantum chemical studies on molecules such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its analogs highlights the significance of chemical reactivity and molecular geometry in determining the compounds' chemical properties (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).
properties
IUPAC Name |
7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2/c1-12-10-18(22-17-11-14(19)4-7-16(12)17)21-9-8-13-2-5-15(20)6-3-13/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZORVQPDBNGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)
![5-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660172.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)
![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)

![1-allyl-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5660215.png)
![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)

![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)